molecular formula C12H8Cl2O B1437673 3-(2,4-Dichlorophenyl)phenol CAS No. 79881-30-4

3-(2,4-Dichlorophenyl)phenol

Cat. No. B1437673
CAS RN: 79881-30-4
M. Wt: 239.09 g/mol
InChI Key: COYHVXKFSHLBLT-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)phenol is a derivative of phenol containing two chlorine atoms . It is related to 2,4-dichlorophenol, which is a white solid that is mildly acidic .


Chemical Reactions Analysis

Phenols, including 3-(2,4-Dichlorophenyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .

Scientific Research Applications

Environmental Impact Assessment

Studies on environmental phenols, including compounds like 2,4-dichlorophenol, have highlighted their widespread use in consumer products and potential environmental impact. Mortensen et al. (2014) assessed exposure to environmental phenols among pregnant women, noting the significance of understanding the distribution and effects of such chemicals in the population and environment Mortensen et al., 2014.

Catalytic Degradation Studies

The catalytic hydrodechlorination of 2,4-dichlorophenol has been explored as a means to treat environmentally toxic compounds. Gómez-Quero et al. (2011) investigated the efficiency of Pd/Al2O3 catalysts in the hydrodechlorination process, providing insights into potential remediation technologies Gómez-Quero et al., 2011.

Remediation Technologies

Dechlorination mechanisms of 2,4-dichlorophenol using magnetic MWCNTs supported Pd/Fe nanohybrids have been studied for water treatment. Xu et al. (2016) detailed the process of rapid adsorption, gradual dechlorination, and desorption of phenol, highlighting the potential of these nanohybrids in water remediation Xu et al., 2016.

Analytical Methodologies

The determination of phenolic compounds, including 2,4-dichlorophenol, in water and industrial effluents has been a focus for environmental monitoring. Castillo et al. (1997) developed methods involving liquid-solid extraction followed by liquid chromatography, improving the detection and analysis of these compounds Castillo et al., 1997.

Oxidative Transformation Studies

The oxidative transformation of triclosan and chlorophene, which contain 2,4-dichlorophenyl groups, by manganese oxides has been researched by Zhang and Huang (2003). This study provided insights into the reaction mechanisms and environmental fate of such compounds Zhang & Huang, 2003.

Safety And Hazards

3-(2,4-Dichlorophenyl)phenol is considered hazardous. It can cause skin burns, eye damage, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(2,4-dichlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O/c13-9-4-5-11(12(14)7-9)8-2-1-3-10(15)6-8/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYHVXKFSHLBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651803
Record name 2',4'-Dichloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dichlorophenyl)phenol

CAS RN

79881-30-4
Record name 2',4'-Dichloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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